Technical Guide: Physical Properties of (R)-2,3-Dihydro-1H-inden-1-amine Hydrochloride
Technical Guide: Physical Properties of (R)-2,3-Dihydro-1H-inden-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride (CAS No: 10305-73-4). This compound, also known as (R)-1-Aminoindan hydrochloride, is a key chemical intermediate and the primary metabolite of the anti-Parkinsonian drug Rasagiline.[1][2] A thorough understanding of its physical characteristics is essential for its use in research, synthesis, and pharmaceutical development.
Chemical Identity and Structure
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IUPAC Name: (1R)-2,3-dihydro-1H-inden-1-amine;hydrochloride
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Synonyms: (R)-1-Aminoindan HCl, (R)-(-)-1-Aminoindane hydrochloride[3]
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CAS Number: 10305-73-4[4]
Quantitative Physical Properties
The physical properties of (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride are summarized in the table below. For context, properties of the corresponding free base, (R)-(-)-1-Aminoindan (CAS: 10277-74-4), are also included where available, as they are frequently reported in literature.
| Property | (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride | (R)-(-)-1-Aminoindan (Free Base) |
| Appearance | White to off-white crystalline solid[3] | Clear colorless to light yellow liquid[7] |
| Melting Point | Data not available in searched literature | 15 °C (lit.)[7][8] |
| Solubility | Soluble in water[3] | Not miscible or difficult to mix in water; Soluble in methanol[7] |
| pKa | Data not available in searched literature | 9.21 (racemic free base at 22℃)[9]; 9.44 ± 0.20 (Predicted)[7] |
| Specific Rotation | Data not available in searched literature | [α]²⁰/D = -16.5° (c = 1.5 in methanol)[8] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for confirming the identity and purity of the compound.
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¹H NMR: In a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), the proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the 7.2-7.5 ppm region), the benzylic methine proton (adjacent to the amine, shifted downfield), and the aliphatic methylene protons of the indane ring structure.
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¹³C NMR: The carbon NMR spectrum will display distinct signals corresponding to the aromatic carbons and the three aliphatic carbons of the indane moiety.
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FT-IR: The infrared spectrum of the hydrochloride salt will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the ammonium salt (R-NH₃⁺) in the region of 2800-3100 cm⁻¹ (often broad), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring around 1450-1600 cm⁻¹.
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties listed above.
Melting Point Determination
The melting point is determined using a capillary method with a digital melting point apparatus (e.g., Mel-Temp).
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Sample Preparation: A small amount of the dry, powdered (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride is packed into a capillary tube to a height of 2-3 mm.[10][11] The tube is tapped gently to ensure tight packing.[11]
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Measurement: The capillary tube is placed in the heating block of the apparatus.[12]
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Heating: The sample is heated rapidly to about 20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.[11]
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Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[13]
Aqueous Solubility Determination
The shake-flask method is a standard procedure for determining equilibrium solubility.[14]
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Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline at a specific pH) in a sealed flask.[15]
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Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14][15]
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Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[14]
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Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-25 mg of the hydrochloride salt is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean NMR tube.[16][17]
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Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
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Analysis: The NMR tube is placed in the spectrometer. The experiment (e.g., ¹H, ¹³C) is run, and the data is acquired after shimming the magnetic field to achieve homogeneity.[18] An internal standard like TMS (for organic solvents) or DSS (for aqueous samples) may be used for chemical shift calibration.[16]
Fourier-Transform Infrared (FT-IR) Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.
-
ATR Method:
-
A background spectrum of the clean ATR crystal is collected.[19]
-
A small amount of the solid sample is placed directly onto the ATR crystal, ensuring complete coverage.[19]
-
A pressure clamp is applied to ensure good contact between the sample and the crystal.[19]
-
The sample spectrum is then recorded.[19]
-
-
Thin Film Method:
-
A small amount of the solid (approx. 50 mg) is dissolved in a few drops of a volatile solvent (e.g., methanol).[20]
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One drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[20]
-
The solvent is allowed to evaporate, leaving a thin solid film on the plate.[20]
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The plate is placed in the spectrometer's sample holder and the spectrum is obtained.[20]
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Workflow and Logic Diagrams
A logical workflow for the physical and structural characterization of a chemical standard like (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride is essential for ensuring quality and consistency in a research or development setting.
References
- 1. (R)-1-Aminoindane hydrochloride | 10305-73-4 | SynZeal [synzeal.com]
- 2. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 3. CAS 10305-73-4: (R)-2,3-Dihydro-1H-inden-1-amine hydrochlo… [cymitquimica.com]
- 4. (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride | 10305-73-4 [chemicalbook.com]
- 5. 10305-73-4 | (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 6. 1-Aminoindane Hydrochloride | C9H12ClN | CID 2794441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-(-)-1-Aminoindan | 10277-74-4 [chemicalbook.com]
- 8. (R)-(−)-1-アミノインダン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1-Aminoindan | 34698-41-4 [chemicalbook.com]
- 10. westlab.com [westlab.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. alnoor.edu.iq [alnoor.edu.iq]
- 14. enamine.net [enamine.net]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. research.reading.ac.uk [research.reading.ac.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 20. orgchemboulder.com [orgchemboulder.com]
